molecular formula C14H13BrN2O5 B3655201 ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

Cat. No.: B3655201
M. Wt: 369.17 g/mol
InChI Key: CGWRJNHWOMMWBD-UXBLZVDNSA-N
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Description

ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a molecular formula of C13H12BrNO4. This compound is notable for its unique structure, which includes a brominated phenoxy group and an imidazolidinylidene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps. One common method includes the bromination of a phenoxyacetic acid derivative, followed by esterification and subsequent reaction with an imidazolidinone derivative under specific conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group and imidazolidinylidene moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-(4-bromo-2-fluorobenzoyl)acetate
  • Ethyl 2-(4-ethoxyphenoxy)acetate

Uniqueness

ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O5/c1-2-21-12(18)7-22-11-4-3-9(15)5-8(11)6-10-13(19)17-14(20)16-10/h3-6H,2,7H2,1H3,(H2,16,17,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRJNHWOMMWBD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
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ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 3
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ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
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Reactant of Route 4
ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(4-BROMO-2-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

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